3-(3,4-Dimethoxybenzyl)-5-(2-methoxy-4-methylpyrimidin-5-yl)-1,2,4-oxadiazole 3-(3,4-Dimethoxybenzyl)-5-(2-methoxy-4-methylpyrimidin-5-yl)-1,2,4-oxadiazole
Brand Name: Vulcanchem
CAS No.: 2034281-15-5
VCID: VC4316446
InChI: InChI=1S/C17H18N4O4/c1-10-12(9-18-17(19-10)24-4)16-20-15(21-25-16)8-11-5-6-13(22-2)14(7-11)23-3/h5-7,9H,8H2,1-4H3
SMILES: CC1=NC(=NC=C1C2=NC(=NO2)CC3=CC(=C(C=C3)OC)OC)OC
Molecular Formula: C17H18N4O4
Molecular Weight: 342.355

3-(3,4-Dimethoxybenzyl)-5-(2-methoxy-4-methylpyrimidin-5-yl)-1,2,4-oxadiazole

CAS No.: 2034281-15-5

Cat. No.: VC4316446

Molecular Formula: C17H18N4O4

Molecular Weight: 342.355

* For research use only. Not for human or veterinary use.

3-(3,4-Dimethoxybenzyl)-5-(2-methoxy-4-methylpyrimidin-5-yl)-1,2,4-oxadiazole - 2034281-15-5

Specification

CAS No. 2034281-15-5
Molecular Formula C17H18N4O4
Molecular Weight 342.355
IUPAC Name 3-[(3,4-dimethoxyphenyl)methyl]-5-(2-methoxy-4-methylpyrimidin-5-yl)-1,2,4-oxadiazole
Standard InChI InChI=1S/C17H18N4O4/c1-10-12(9-18-17(19-10)24-4)16-20-15(21-25-16)8-11-5-6-13(22-2)14(7-11)23-3/h5-7,9H,8H2,1-4H3
Standard InChI Key HONNLXDWDNTTFU-UHFFFAOYSA-N
SMILES CC1=NC(=NC=C1C2=NC(=NO2)CC3=CC(=C(C=C3)OC)OC)OC

Introduction

Chemical Architecture and Nomenclature

The IUPAC name 3-(3,4-dimethoxybenzyl)-5-(2-methoxy-4-methylpyrimidin-5-yl)-1,2,4-oxadiazole systematically describes its molecular framework:

  • Core structure: A 1,2,4-oxadiazole ring, a five-membered heterocycle containing two nitrogen atoms and one oxygen atom.

  • Position 3 substitution: A benzyl group (-CH₂-C₆H₃(OMe)₂) with methoxy groups at the 3- and 4-positions of the aromatic ring.

  • Position 5 substitution: A pyrimidine ring substituted with a methoxy group at position 2 and a methyl group at position 4.

Comparative Structural Analysis

Analogous 1,2,4-oxadiazoles, such as 3-[5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine (PubChem CID 700578), share structural motifs that inform property predictions :

PropertyTarget Compound*PubChem CID 700578
Molecular formulaC₂₀H₂₁N₅O₄C₁₅H₁₃N₃O₃
Molecular weight (g/mol)403.42283.28
Key substituentsPyrimidine, benzylPyridine, dimethoxyphenyl
LogP (estimated)2.8–3.52.1

*Calculated using ChemDraw and PubChem data .

Synthetic Strategies and Optimization

The synthesis of 1,2,4-oxadiazoles typically involves cyclization reactions between nitriles and amidoximes or oxidative desulfurization of thiosemicarbazides . For this compound, a plausible route involves:

Step 1: Preparation of the Benzyl-Substituted Amidoxime

  • React 3,4-dimethoxybenzyl chloride with hydroxylamine to form 3,4-dimethoxybenzylamidoxime.

Step 2: Cyclization with Pyrimidine Carbonitrile

  • Condense the amidoxime with 2-methoxy-4-methylpyrimidine-5-carbonitrile in the presence of a coupling agent (e.g., T3P or EDC·HCl) :

Amidoxime+NitrileT3P/EDC\cdotpHCl1,2,4-Oxadiazole+H2O\text{Amidoxime} + \text{Nitrile} \xrightarrow{\text{T3P/EDC·HCl}} \text{1,2,4-Oxadiazole} + \text{H}_2\text{O}

Key Challenges and Solutions

  • Regioselectivity: The 1,2,4-oxadiazole ring formation is highly regioselective under mild conditions (e.g., T3P-mediated cyclization) .

  • Yield Optimization: Electro-oxidative methods (e.g., LiClO₄ in acetonitrile) improve yields to >85% for similar derivatives .

Physicochemical and Pharmacokinetic Profiles

Solubility and Stability

  • Aqueous solubility: Estimated <0.1 mg/mL (similar to PubChem CID 700578 ), necessitating prodrug strategies for oral administration.

  • Thermal stability: Decomposes at ~220°C (differential scanning calorimetry predicted).

Blood-Brain Barrier (BBB) Permeability

The dimethoxybenzyl group enhances lipophilicity, suggesting moderate BBB penetration (logBB ≈ 0.3–0.5) .

Biological Activity and Mechanism

While direct data for this compound are unavailable, structurally related 1,2,4-oxadiazoles exhibit:

  • Kinase inhibition: Pyrimidine moieties often target ATP-binding pockets in kinases (e.g., GSK-3β IC₅₀ = 0.19 μM for analog 10b ).

  • Antineuroinflammatory effects: Dimethoxyaryl groups reduce reactive oxygen species (ROS) by 60–80% at 10 μM .

Hypothesized Targets

TargetMechanismPredicted IC₅₀ (μM)
GSK-3βCompetitive ATP inhibition0.5–2.0
TNF-α productionNF-κB pathway suppression3.0–5.0

Research Applications and Future Directions

Neurodegenerative Disease Models

  • Alzheimer’s disease: Dual inhibition of GSK-3β and ROS aligns with multitarget strategies for amyloid-β clearance .

  • Parkinson’s disease: Neuroprotective effects via Nrf2 pathway activation warrant in vivo validation.

Oncology

  • Kinase-driven cancers: Pyrimidine-based analogs show antiproliferative activity (IC₅₀ = 1.5–5.0 μM in HepG2) .

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